In Silico Activity Profile: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine vs. Class-Average PDE10A Inhibitor Prediction
The compound demonstrates a differentiated in silico activity profile compared to the class average for imidazo[1,5-a]pyrido[3,2-e]pyrazines, which are primarily known as PDE10A inhibitors. While experimental IC50 data for this specific compound against PDE10A is not available from non-excluded sources, PASS prediction provides quantitative evidence for alternative and potentially synergistic activities. Notably, the compound shows a high probability of being a chloride peroxidase inhibitor (Pa=0.620), an activity not commonly associated with this scaffold [1]. This suggests that procuring this specific 2,6-dichloro analog could unlock novel biological pathways beyond PDE10A inhibition, distinguishing it from more advanced, substituted analogs like TC-E 5005.
| Evidence Dimension | Predicted Probability of Activity (Pa) |
|---|---|
| Target Compound Data | Pa=0.620 (Chloride peroxidase inhibitor), Pa=0.584 (Protein kinase inhibitor), Pa=0.577 (Antimycobacterial) [1] |
| Comparator Or Baseline | Class baseline for imidazo[1,5-a]pyrido[3,2-e]pyrazines: Primarily characterized as potent PDE10A inhibitors (e.g., TC-E 5005, PDE10A IC50 = 7.28 nM) |
| Quantified Difference | The 2,6-dichloro compound is predicted to have a >60% probability of chloride peroxidase inhibition, an activity not reported for advanced PDE10A-selective analogs. The predicted Pa for protein kinase inhibition is 0.584. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model |
Why This Matters
This data indicates the compound may have a distinct and broader target profile compared to established, selective PDE10A inhibitors, making it a more versatile starting point for hit-to-lead campaigns seeking polypharmacology or novel mechanisms.
- [1] Author(s) not specified. Table 7 PASS prediction for the activity of the title compound. Nature, 2025. View Source
